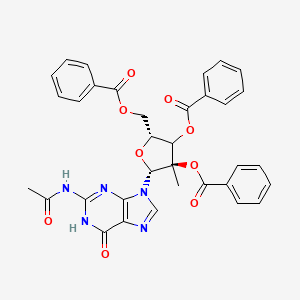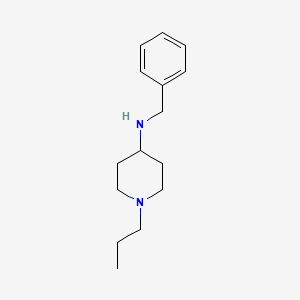
2-(3,5-diméthoxyphényl)thiazolidine
Vue d'ensemble
Description
2-(3,5-Dimethoxyphenyl)thiazolidine is a useful research compound. Its molecular formula is C11H15NO2S and its molecular weight is 225.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-Dimethoxyphenyl)thiazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dimethoxyphenyl)thiazolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de la thiazolidine, y compris la 2-(3,5-diméthoxyphényl)thiazolidine, ont été étudiés pour leurs propriétés anticancéreuses potentielles. La présence du cycle thiazolidine a été associée à l'inhibition de la croissance et de la prolifération des cellules cancéreuses. Les chercheurs explorent ces composés comme agents thérapeutiques possibles contre divers types de cancer, en tirant parti de leur capacité à interférer avec les voies de signalisation cellulaire qui sont essentielles au développement et à la survie des tumeurs .
Propriétés antimicrobiennes
L'activité antimicrobienne des composés thiazolidine est un autre domaine de recherche important. Ces molécules ont montré une efficacité contre une variété de pathogènes bactériens et fongiques. Les caractéristiques structurales de la This compound peuvent être optimisées pour améliorer sa sélectivité et sa puissance en tant qu'agent antimicrobien, ce qui pourrait conduire au développement de nouveaux antibiotiques .
Effets anti-inflammatoires et analgésiques
Les dérivés de la thiazolidine sont connus pour présenter des effets anti-inflammatoires et analgésiques. Cela les rend précieux dans le traitement des maladies inflammatoires et la gestion de la douleur. La recherche sur la This compound pourrait révéler de nouveaux mécanismes d'action et contribuer à la création de médicaments anti-inflammatoires plus efficaces .
Activité antidiabétique
Le potentiel antidiabétique des dérivés de la thiazolidine est un domaine d'étude prometteur. Ces composés peuvent agir sur diverses cibles dans l'organisme pour réguler les niveaux de sucre dans le sang. La This compound pourrait offrir une nouvelle approche de la gestion du diabète, avec des recherches en cours visant à comprendre ses effets sur la sécrétion d'insuline et le métabolisme du glucose .
Applications neuroprotectrices
La recherche a indiqué que les dérivés de la thiazolidine peuvent avoir des propriétés neuroprotectrices, ce qui pourrait être bénéfique dans le traitement des maladies neurodégénératives. L'exploration de la This compound dans ce contexte se concentre sur son potentiel à protéger les cellules neuronales des dommages et à améliorer les fonctions cognitives .
Propriétés antioxydantes
L'activité antioxydante des composés thiazolidine est un autre domaine d'intérêt en raison de leur capacité à neutraliser les radicaux libres et à réduire le stress oxydatif. Cette propriété de la This compound pourrait être mise à profit dans la prévention et le traitement des maladies causées par les dommages oxydatifs, telles que les maladies cardiovasculaires et les troubles liés au vieillissement .
Mécanisme D'action
- The primary target of 2-(3,5-Dimethoxyphenyl)thiazolidine is peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor predominantly expressed in adipose tissue .
Target of Action
Mode of Action
Analyse Biochimique
Biochemical Properties
2-(3,5-Dimethoxyphenyl)thiazolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazolidine derivatives have been shown to exhibit anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . The sulfur atom in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in drug design.
Cellular Effects
2-(3,5-Dimethoxyphenyl)thiazolidine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazolidine derivatives have been reported to exhibit neuroprotective effects by modulating oxidative stress and inflammatory responses in neuronal cells . Additionally, these compounds can affect the proliferation and apoptosis of cancer cells, making them potential candidates for anticancer therapies .
Molecular Mechanism
The molecular mechanism of 2-(3,5-Dimethoxyphenyl)thiazolidine involves its interaction with specific biomolecules, leading to various biochemical effects. This compound can bind to enzymes and proteins, either inhibiting or activating their activity. For instance, thiazolidine derivatives have been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, these compounds can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,5-Dimethoxyphenyl)thiazolidine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that thiazolidine derivatives can remain stable under physiological conditions, maintaining their biological activity over extended periods . The degradation of these compounds can lead to the formation of inactive or less active metabolites, which may affect their overall efficacy .
Dosage Effects in Animal Models
The effects of 2-(3,5-Dimethoxyphenyl)thiazolidine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as reducing inflammation or protecting against oxidative stress. At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Therefore, it is essential to determine the optimal dosage range for therapeutic applications to minimize potential side effects.
Metabolic Pathways
2-(3,5-Dimethoxyphenyl)thiazolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, thiazolidine derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of the compound, affecting its overall therapeutic potential.
Transport and Distribution
The transport and distribution of 2-(3,5-Dimethoxyphenyl)thiazolidine within cells and tissues are critical factors that determine its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of thiazolidine derivatives in specific tissues can influence their therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of 2-(3,5-Dimethoxyphenyl)thiazolidine plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, thiazolidine derivatives may localize to the mitochondria, where they can modulate mitochondrial function and protect against oxidative stress . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-(3,5-dimethoxyphenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-13-9-5-8(6-10(7-9)14-2)11-12-3-4-15-11/h5-7,11-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDFKTPJWKUBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2NCCS2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B1462106.png)

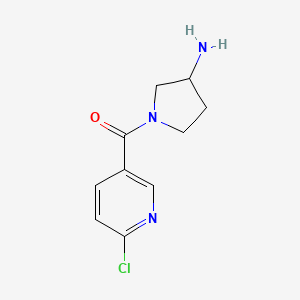
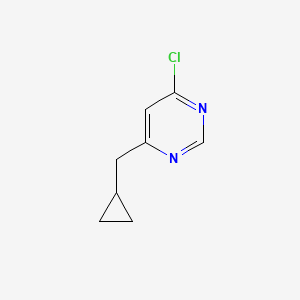
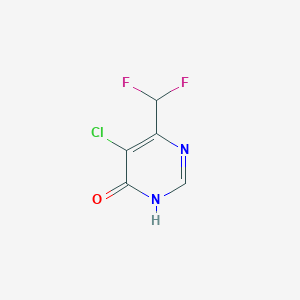
![2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1462115.png)
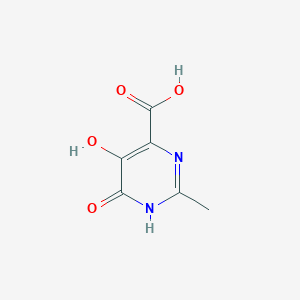
![5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B1462118.png)
